Cas no 114778-53-9 (N-(But-3-en-1-yloxy)benzamide)

N-(But-3-en-1-yloxy)benzamide is a synthetic organic compound featuring a benzamide core linked to a but-3-en-1-yloxy group. This structure combines the reactivity of an amide with the versatility of an allyl ether moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s terminal alkene group allows for further functionalization via cross-coupling or polymerization reactions, while the benzamide component provides stability and potential bioactivity. Its well-defined molecular architecture ensures consistent reactivity, making it suitable for applications in medicinal chemistry, material science, and specialty chemical development. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
N-(But-3-en-1-yloxy)benzamide structure
N-(But-3-en-1-yloxy)benzamide structure
Product Name:N-(But-3-en-1-yloxy)benzamide
CAS No:114778-53-9
MF:C11H13NO2
MW:191.226423025131
CID:1035764
PubChem ID:14814194
Update Time:2025-06-08

N-(But-3-en-1-yloxy)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(But-3-en-1-yloxy)benzamide
    • N-(but-3-enyloxy)benzamide
    • N-but-3-enoxybenzamide
    • 114778-53-9
    • DTXSID30564327
    • N-[(But-3-en-1-yl)oxy]benzamide
    • DB-371180
    • Benzamide, N-(3-butenyloxy)-
    • Inchi: 1S/C11H13NO2/c1-2-3-9-14-12-11(13)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13)
    • InChI Key: GKOPSNMPQKMYBP-UHFFFAOYSA-N
    • SMILES: O(CCC=C)NC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 191.094628657g/mol
  • Monoisotopic Mass: 191.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 38.3Ų

N-(But-3-en-1-yloxy)benzamide Pricemore >>

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Additional information on N-(But-3-en-1-yloxy)benzamide

Research Brief on N-(But-3-en-1-yloxy)benzamide (CAS: 114778-53-9) in Chemical Biology and Pharmaceutical Applications

N-(But-3-en-1-yloxy)benzamide (CAS: 114778-53-9) is a synthetic organic compound that has garnered attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its benzamide core and but-3-en-1-yloxy side chain, serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structural features make it a valuable candidate for drug discovery and development, particularly in the design of enzyme inhibitors and bioactive probes.

Recent studies have focused on the role of N-(But-3-en-1-yloxy)benzamide in the development of novel therapeutic agents. One area of interest is its use as a building block in the synthesis of small-molecule inhibitors targeting key enzymes involved in disease pathways. For instance, researchers have explored its incorporation into compounds designed to modulate the activity of kinases and proteases, which are critical targets in cancer and inflammatory diseases. The compound's reactivity, particularly its ability to undergo click chemistry reactions, has also been leveraged in the development of chemical probes for studying protein-ligand interactions.

In a 2023 study published in the Journal of Medicinal Chemistry, N-(But-3-en-1-yloxy)benzamide was utilized as a precursor in the synthesis of a series of benzamide derivatives with potent inhibitory activity against histone deacetylases (HDACs). The study demonstrated that modifications to the but-3-en-1-yloxy side chain could significantly enhance the selectivity and potency of the resulting inhibitors. These findings highlight the compound's potential in epigenetic drug discovery, where HDAC inhibitors are being investigated for their therapeutic effects in cancer and neurodegenerative disorders.

Another notable application of N-(But-3-en-1-yloxy)benzamide is in the field of chemical proteomics. Researchers have employed this compound as a reactive handle for the development of activity-based probes (ABPs) that can selectively label and monitor enzyme activity in complex biological systems. A 2022 study in ACS Chemical Biology reported the successful use of N-(But-3-en-1-yloxy)benzamide-based probes to profile the activity of cysteine proteases in live cells, providing insights into their roles in disease progression and potential therapeutic targeting.

Despite its promising applications, challenges remain in the optimization of N-(But-3-en-1-yloxy)benzamide-derived compounds for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural modifications and preclinical studies. However, the compound's versatility and the growing body of research supporting its utility suggest that it will continue to be a valuable tool in chemical biology and drug discovery efforts.

In conclusion, N-(But-3-en-1-yloxy)benzamide (CAS: 114778-53-9) represents a compelling case study in the intersection of synthetic chemistry and biomedical research. Its applications span from drug design to chemical proteomics, underscoring its importance as a multifunctional intermediate. As research progresses, this compound is likely to play an increasingly prominent role in the development of next-generation therapeutics and diagnostic tools.

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